molecular formula C13H11BrMgO B13410390 Magnesium;1-methoxy-4-phenylbenzene;bromide

Magnesium;1-methoxy-4-phenylbenzene;bromide

Cat. No.: B13410390
M. Wt: 287.43 g/mol
InChI Key: LRDPJOYGPYQNOX-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-4-phenylbenzene;bromide, also known as 4-Methoxyphenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in various synthetic applications due to its reactivity and ability to introduce the 4-methoxyphenyl group into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylmagnesium bromide is synthesized by reacting 4-bromoanisole with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

4-Bromoanisole+Magnesium4-Methoxyphenylmagnesium bromide\text{4-Bromoanisole} + \text{Magnesium} \rightarrow \text{4-Methoxyphenylmagnesium bromide} 4-Bromoanisole+Magnesium→4-Methoxyphenylmagnesium bromide

The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface .

Industrial Production Methods: In industrial settings, the preparation of 4-Methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxyphenylmagnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is due to the partial negative charge on the carbon atom bonded to magnesium .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. The methoxy group is an electron-donating group, which can stabilize the negative charge on the carbon atom, making it more reactive in nucleophilic addition reactions .

Properties

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

IUPAC Name

magnesium;1-methoxy-4-phenylbenzene;bromide

InChI

InChI=1S/C13H11O.BrH.Mg/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

LRDPJOYGPYQNOX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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